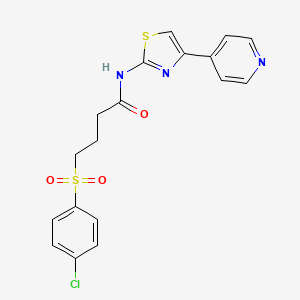

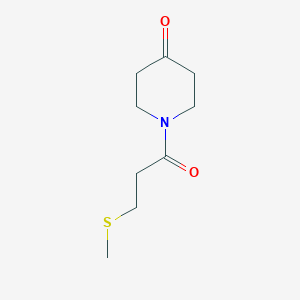

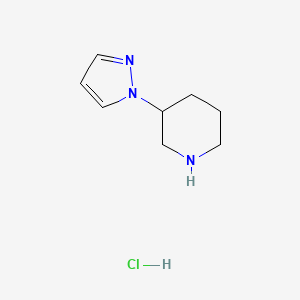

![molecular formula C14H16N2O3 B2726524 N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide CAS No. 2034289-28-4](/img/structure/B2726524.png)

N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound could involve the use of 2-oxa-5-azabicyclo[2.2.1]heptane as a starting material . A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo heptanes as carbon-atom bridged morpholines has been reported, starting with 4R-hydroxy-l-proline as a chiron .Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code:1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 . This indicates that the compound has a bicyclic structure with an oxygen atom and a nitrogen atom incorporated into the ring system. Physical And Chemical Properties Analysis

The compound “N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide” is likely to be a solid under normal conditions . The compound has a molecular weight of 99.13 .Scientific Research Applications

Synthesis and Functional Diversity

A key area of research involving the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is its versatility in synthesizing backbone-constrained analogues of known pharmacological agents. Garsi et al. (2022) detailed a synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, showcasing its potential to serve as a platform for functional diversity. This methodology enables the creation of analogues to FDA-approved drugs like baclofen and pregabalin, highlighting its significance in medicinal chemistry and drug design (Garsi et al., 2022).

Application in Antibacterial Agents

The structural motif of 2-oxa-5-azabicyclo[2.2.1]heptane and related bicyclic structures has been investigated for its role in enhancing the antibacterial spectrum of beta-lactams. English et al. (1978) explored CP-45,899, a beta-lactamase inhibitor that, in combination with beta-lactams like ampicillin, effectively inhibits the growth of resistant bacteria harboring beta-lactamases. This research underscores the compound's utility in addressing antibiotic resistance, a critical concern in public health (English et al., 1978).

Bicyclic Ring Systems in Carbohydrate Chemistry

The bicyclic ring system's potential extends into carbohydrate chemistry, where it has been used to synthesize chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. Francisco et al. (2003) presented a methodology for synthesizing these systems through intramolecular N-glycosidation, offering a novel approach to accessing protected N,O-uloses. This research highlights the bicyclic ring system's versatility in synthesizing complex carbohydrate derivatives with potential applications in drug development and synthetic biology (Francisco et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements including H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

N-[3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)15-11-4-2-3-10(5-11)14(18)16-7-13-6-12(16)8-19-13/h2-5,12-13H,6-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEHOOVUKLDCIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)N2CC3CC2CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

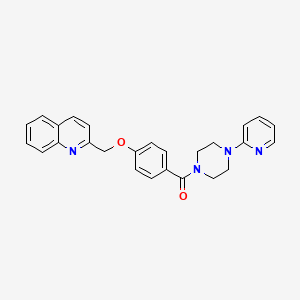

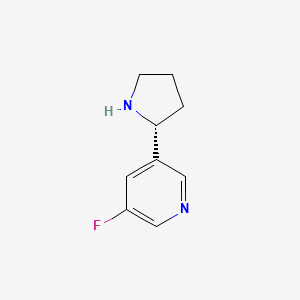

![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)

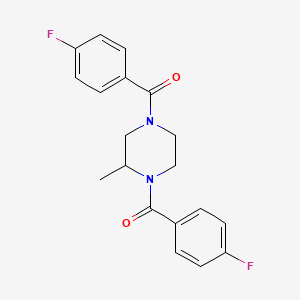

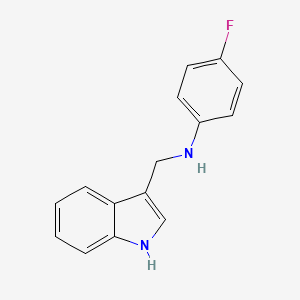

![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide](/img/structure/B2726452.png)

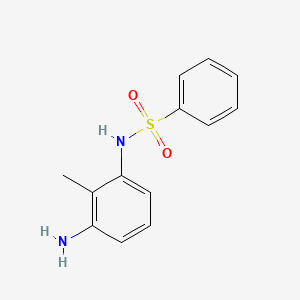

![6-Amino-7-(benzenesulfonyl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2726453.png)

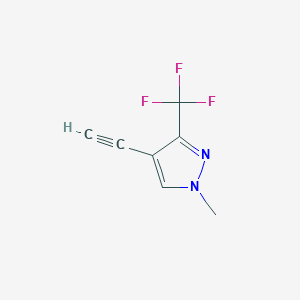

![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)